molecular formula C15H12N4O3 B3830766 N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide

N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide

Cat. No.: B3830766
M. Wt: 296.28 g/mol
InChI Key: JMHGEUVOQANZLU-UIZJRPAISA-N
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Description

N'-[(1E,2E)-3-(4-Nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide is a hydrazide derivative featuring a conjugated α,β-unsaturated ketone system (prop-2-en-1-ylidene) substituted with a 4-nitrophenyl group. The compound belongs to a class of Schiff base derivatives synthesized via condensation reactions between isonicotinic acid hydrazide (INH) and appropriately substituted aldehydes or ketones. The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, which may enhance molecular stability, influence π-π stacking interactions, and modulate biological activity .

Properties

IUPAC Name

N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-15(13-7-10-16-11-8-13)18-17-9-1-2-12-3-5-14(6-4-12)19(21)22/h1-11H,(H,18,20)/b2-1+,17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHGEUVOQANZLU-UIZJRPAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 4-aminophenyl derivative.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and nonlinear optical materials due to its conjugated system.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The conjugated system allows for electron delocalization, which can influence its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Key Observations :

  • The 4-nitrophenyl group in the target compound likely enhances conjugation and electron-deficient character compared to analogs with meta-nitro (5b) or furan-based nitro substituents (Compound 8). This may influence reactivity and binding to biological targets .
  • Microwave-assisted synthesis (as in Compound 8) offers higher yields (98%) and shorter reaction times compared to traditional reflux methods used for 5b .

Physicochemical Properties

Comparative data for selected analogs are summarized below:

Compound Name Molecular Weight (g/mol) Melting Point (°C) IR Peaks (cm⁻¹) Solubility Trends
Target Compound ~325 (estimated) Not reported Expected C=O (~1650), C=N (~1600), NO₂ (~1550) Likely low in polar solvents due to aromaticity
5b 299.27 Not reported C=O (1650–1700), NO₂ (1530–1550) Poor aqueous solubility
Compound 8 352.30 262.3 C=O (1680), C=N (1620), NO₂ (1550) Insoluble in water, soluble in DMSO
(4E)-2-Acetyl-4-[(2-nitrophenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one 273.24 170 C=O (1702), NO₂ (1552) Moderate in ethanol

Key Observations :

  • The 4-nitrophenyl group in the target compound and Compound 8 contributes to higher melting points (>260°C) compared to analogs with ortho-nitro substituents (e.g., 170°C for the pyrazol-3-one derivative) .
  • IR spectra consistently show strong NO₂ stretching vibrations near 1550 cm⁻¹, confirming nitro group presence .

Antimicrobial and Antimycobacterial Activity

  • 5b: No inhibition of Mycobacterium tuberculosis H37Rv at concentrations equivalent to INH’s minimum inhibitory concentration (MIC) .
  • Compound 8 : Exhibited moderate antimicrobial activity, likely due to the nitro group enhancing membrane penetration .
  • Compound 6 (4-nitrophenyl azachalcone) : Demonstrated significant antimicrobial activity against Gram-positive bacteria and antioxidant activity comparable to Trolox® .

Antioxidant Activity

  • Compound 6 : Showed high antioxidant activity (IC₅₀ ~ 15 µM), attributed to the para-nitro group’s electron-withdrawing effect stabilizing radical intermediates .

Key Observations :

  • The position of the nitro group critically impacts biological activity. Para-nitro derivatives (e.g., Compound 6) outperform ortho/meta analogs due to improved electronic and steric profiles .
  • Conjugation with α,β-unsaturated systems (as in the target compound) may enhance redox activity, though this requires experimental validation.

Crystallographic and Hydrogen-Bonding Patterns

  • Compound 8 : Exhibits planar geometry with intramolecular hydrogen bonds between the hydrazide NH and carbonyl oxygen, stabilizing the structure .
  • Hydrogen-bonding networks in carbohydrazides often form R₁²(6) or R₂²(8) graph sets, influencing crystal packing and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide

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